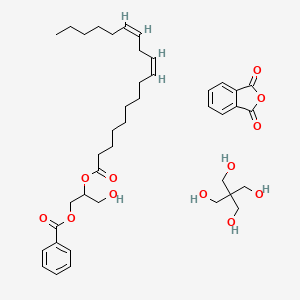
DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The DOYLE DIRHODIUM CATALYST-RH2(4S-MPPIM)4 is a chiral catalyst that is commonly used in the field of asymmetric synthesis . It consists of two rhodium dicene ligands and four (4S)-cyclopentadienyl 2-(methyl) pyrrolidinylphosphine ligands .
Synthesis Analysis
The method of preparing the this compound is relatively complicated. A common preparation method is to oxidize rhodium (II) to give Rh (III) complex, which is then reacted with the corresponding ligand to give the final product .Molecular Structure Analysis
The molecular formula of this compound is C56H60N8O16Rh2 . The IUPAC name is 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one .Chemical Reactions Analysis
This catalyst is known for its high catalytic activity and selectivity. It can be used to catalyze a variety of organic synthesis reactions such as asymmetric hydrogenation, hydrogenation coupling, coupling reaction, and asymmetric alcohol etherification .Physical And Chemical Properties Analysis
The molar mass of the this compound is 1389.06 . More precise data for scientific or engineering calculations can be obtained by clicking on the property value to see the original value as well as raw conversions to equivalent units .Mechanism of Action
Safety and Hazards
Future Directions
Properties
| 171230-55-0 | |
Molecular Formula |
C56H64N8O16Rh2 |
Molecular Weight |
1310.979 |
IUPAC Name |
methyl (4S)-2-oxo-3-(3-phenylpropanoyl)imidazolidine-4-carboxylate;rhodium |
InChI |
InChI=1S/4C14H16N2O4.2Rh/c4*1-20-13(18)11-9-15-14(19)16(11)12(17)8-7-10-5-3-2-4-6-10;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);;/t4*11-;;/m0000../s1 |
InChI Key |
LHRVJFKAPQAXJT-GBHGIEMESA-N |
SMILES |
COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.COC(=O)C1CNC(=O)N1C(=O)CCC2=CC=CC=C2.[Rh].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


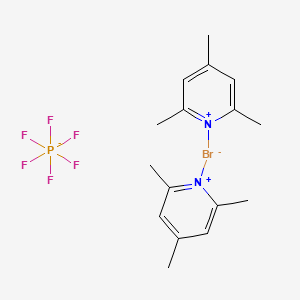
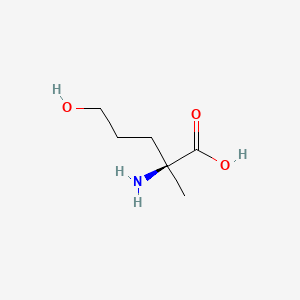
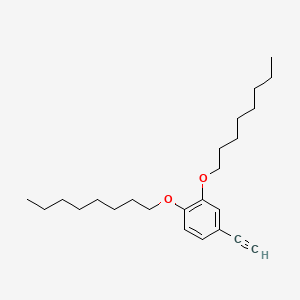
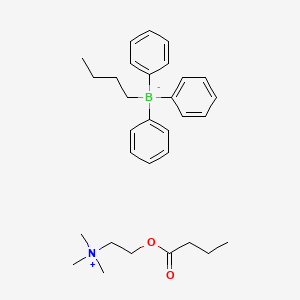
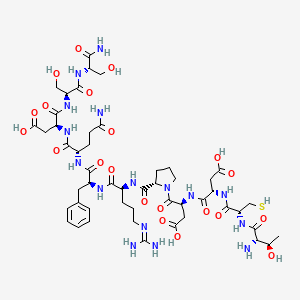
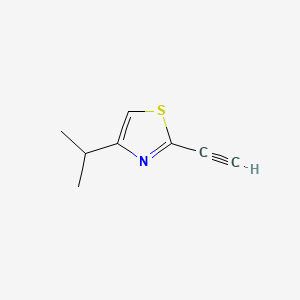
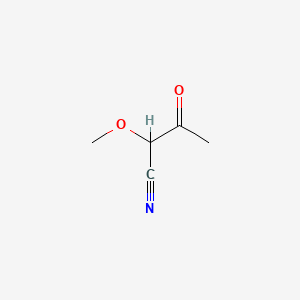
![Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B575979.png)
